Cas no 93779-35-2 (2-Naphthaleneaceticacid, a-amino-, (aS)-)

2-Naphthaleneacetic acid, α-amino-, (αS)-, is a chiral naphthalene derivative with a carboxyl group and an amino substituent at the α-position. This compound is of interest in organic synthesis and pharmaceutical research due to its stereospecific configuration, which can influence biological activity and receptor binding. The (αS)-enantiomer offers precise control in asymmetric synthesis, making it valuable for producing enantiomerically pure intermediates. Its naphthalene backbone provides stability and aromatic character, while the functional groups enable further derivatization. This product is suitable for applications requiring high stereochemical purity, such as drug development or agrochemical research. Proper handling and storage are recommended to maintain its integrity.
2-Naphthaleneaceticacid, a-amino-, (aS)- structure
93779-35-2 structure
商品名:2-Naphthaleneaceticacid, a-amino-, (aS)-
CAS番号:93779-35-2
MF:C12H11NO2
メガワット:201.221243143082
MDL:MFCD06858439
CID:809278
PubChem ID:1501929

2-Naphthaleneaceticacid, a-amino-, (aS)- 化学的及び物理的性質

名前と識別子

    • 2-Naphthaleneaceticacid, a-amino-, (aS)-
    • (S)-AMINO-NAPHTHALEN-2-YL-ACETIC ACID
    • DTXSID90917991
    • AKOS015923714
    • (2S)-2-amino-2-naphthalen-2-ylacetic acid
    • (S)-2-AMINO-2-(NAPHTHALEN-2-YL)ACETIC ACID
    • (2s)-2-amino-2-(naphthalen-2-yl)acetic acid
    • (S)-2-(2-Naphthyl)glycine
    • 93779-35-2
    • (S)-2-AMINO-2-(NAPHTHALEN-2-YL)ACETICACID
    • (S)-AMINO-NAPHTHALEN-2-YL-ACETICACID
    • CS-0343305
    • SCHEMBL2829819
    • MDL: MFCD06858439
    • インチ: 1S/C12H11NO2/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,13H2,(H,14,15)/t11-/m0/s1
    • InChIKey: XAJPMFUAJFQIIT-NSHDSACASA-N
    • ほほえんだ: OC([C@H](C1C=CC2C=CC=CC=2C=1)N)=O

計算された属性

  • せいみつぶんしりょう: 201.079
  • どういたいしつりょう: 201.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3A^2
  • 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

  • 密度みつど: 1.294
  • ふってん: 398°Cat760mmHg
  • フラッシュポイント: 194.5°C
  • 屈折率: 1.68
  • PSA: 63.32000
  • LogP: 2.62450

2-Naphthaleneaceticacid, a-amino-, (aS)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM140971-1g
(S)-Amino-naphthalen-2-yl-acetic acid
93779-35-2 95%
1g
$1430 2024-07-19
eNovation Chemicals LLC
Y1129503-100mg
(S)-Amino-naphthalen-2-yl-acetic acid
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Alichem
A219005371-1g
(S)-2-Amino-2-(naphthalen-2-yl)acetic acid
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$519.75 2023-08-31
eNovation Chemicals LLC
Y1129503-250mg
(S)-Amino-naphthalen-2-yl-acetic acid
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$555 2024-07-28
Ambeed
A622548-1g
(S)-2-Amino-2-(naphthalen-2-yl)acetic acid
93779-35-2 98%
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$1185.0 2025-02-25
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0132-5g
(S)-Amino-naphthalen-2-yl-acetic acid
93779-35-2 97%
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33904.74CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0132-250mg
(S)-Amino-naphthalen-2-yl-acetic acid
93779-35-2 97%
250mg
2756.14CNY 2021-05-07
eNovation Chemicals LLC
Y1129503-5g
(S)-Amino-naphthalen-2-yl-acetic acid
93779-35-2 95%
5g
$4475 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0132-500mg
(S)-Amino-naphthalen-2-yl-acetic acid
93779-35-2 97%
500mg
4655.75CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0132-100mg
(S)-Amino-naphthalen-2-yl-acetic acid
93779-35-2 97%
100mg
1797.85CNY 2021-05-07

2-Naphthaleneaceticacid, a-amino-, (aS)- 関連文献

2-Naphthaleneaceticacid, a-amino-, (aS)-に関する追加情報

Introduction to 2-Naphthaleneacetic acid, a-amino-, (aS)- (CAS No. 93779-35-2)

2-Naphthaleneacetic acid, a-amino-, (aS)-, identified by its Chemical Abstracts Service (CAS) number 93779-35-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amino-naphthaleneacetic acids, which are known for their diverse biological activities and potential applications in drug development. The stereochemical specification (aS) indicates a specific configuration at the alpha carbon, which is crucial for its biological efficacy and interaction with biological targets.

The structure of 2-Naphthaleneacetic acid, a-amino-, (aS)- consists of a naphthalene ring system substituted with an acetic acid moiety at one position and an amino group at another. This unique structural framework imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules. The stereochemistry at the alpha carbon, denoted as (aS), plays a pivotal role in determining its pharmacological profile, influencing how it interacts with enzymes and receptors in biological systems.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from amino-naphthaleneacetic acid derivatives. These compounds have shown promise in various preclinical studies as modulators of key biological pathways. For instance, derivatives of 2-Naphthaleneacetic acid, a-amino-, (aS)- have been investigated for their potential role in modulating inflammatory responses and immune cell function. The amino group at the alpha position provides a handle for further functionalization, allowing chemists to design molecules with enhanced binding affinity and selectivity.

One of the most compelling aspects of 2-Naphthaleneacetic acid, a-amino-, (aS)- is its utility as a building block in medicinal chemistry. Its rigid naphthalene core provides stability, while the acetic acid and amino groups offer opportunities for hydrogen bonding and ionic interactions with biological targets. This makes it an ideal candidate for generating libraries of compounds for high-throughput screening (HTS) to identify novel drug candidates. The stereochemical purity specified by the (aS) configuration ensures that the compound behaves predictably in biological assays, reducing the likelihood of off-target effects.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-Naphthaleneacetic acid, a-amino-, (aS)-. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high enantiomeric purity, which is critical for pharmaceutical applications. These methods not only improve yield but also minimize waste, aligning with green chemistry principles. The ability to produce this compound reliably and cost-effectively has opened up new avenues for research and development in academic and industrial settings.

The pharmacological potential of 2-Naphthaleneacetic acid, a-amino-, (aS)- has been explored in several disease models. Studies have indicated that derivatives of this compound may have therapeutic benefits in conditions such as cancer, neurodegenerative diseases, and autoimmune disorders. For example, researchers have synthesized analogs that exhibit inhibitory activity against specific enzymes involved in tumor progression or that modulate neurotransmitter release. The precise stereochemistry encoded by the (aS) configuration appears to be essential for these effects, highlighting the importance of structural fidelity in drug design.

In conclusion,2-Naphthaleneacetic acid, a-amino-, (aS)- (CAS No. 93779-35-2) represents a significant advancement in the field of bioorganic chemistry and pharmaceutical research. Its unique structural features and stereochemical specification make it a versatile tool for developing novel therapeutic agents. As our understanding of biological pathways continues to expand, this compound is poised to play an increasingly important role in addressing complex diseases through innovative chemical solutions.

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